Methyl protogracillin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl protogracillin is a natural product found in Tribulus terrestris and Dioscorea septemloba with data available.

科学研究应用

Biological Properties and Mechanisms of Action

Methyl protogracillin exhibits several biological activities, including:

- Anticancer Activity : this compound has shown promise as an antineoplastic agent. Studies indicate that it can induce apoptosis in cancer cells by generating reactive oxygen species and disrupting mitochondrial function. It has been shown to inhibit pathways involved in cancer cell proliferation, such as the Akt and Mitogen-Activated Protein Kinase pathways .

- Anti-inflammatory Effects : The compound demonstrates significant anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation. Its activity is attributed to the inhibition of pro-inflammatory cytokines .

- Antidiabetic Potential : Research indicates that this compound may help manage diabetes by reducing blood glucose levels and improving lipid profiles in diabetic models .

Pharmacological Applications

The pharmacological applications of this compound are diverse:

- Cardiovascular Health : It has been studied for its potential to improve cardiovascular health by exhibiting anti-thrombotic properties. Total steroidal saponins extracted from Dioscorea zingiberensis, which include this compound, have shown effectiveness in inhibiting platelet aggregation and improving anticoagulation activity .

- Hepatoprotective Effects : this compound has demonstrated hepatoprotective effects in laboratory settings. For instance, in HepG2 cells treated with hydrogen peroxide, the compound increased cell viability and reduced oxidative stress markers.

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on K562 leukemia cells. The compound induced morphological changes indicative of apoptosis and significantly reduced cell viability at concentrations ranging from 10 to 50 μM. The study concluded that this compound could serve as a potential candidate for leukemia treatment due to its cytotoxic effects .

Case Study 2: Hepatoprotective Effects

In vitro experiments using HepG2 cells demonstrated that treatment with this compound resulted in a concentration-dependent increase in cell viability following exposure to oxidative stress agents like hydrogen peroxide. The findings suggest its potential as a therapeutic agent for liver protection against oxidative damage.

Case Study 3: Antidiabetic Potential

In an animal model with streptozotocin-induced diabetes, administration of extracts containing this compound led to significant reductions in blood glucose levels (46–51% decrease) and improvements in lipid profiles. This indicates its potential role as a complementary treatment for diabetes management .

属性

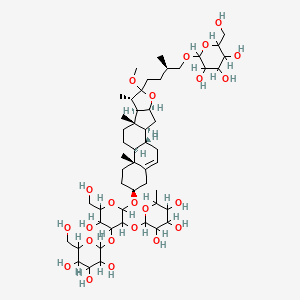

分子式 |

C52H86O23 |

|---|---|

分子量 |

1079.2 g/mol |

IUPAC 名称 |

2-[5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C52H86O23/c1-21(20-67-46-41(63)39(61)35(57)30(17-53)70-46)9-14-52(66-6)22(2)33-29(75-52)16-28-26-8-7-24-15-25(10-12-50(24,4)27(26)11-13-51(28,33)5)69-49-45(74-47-42(64)38(60)34(56)23(3)68-47)44(37(59)32(19-55)72-49)73-48-43(65)40(62)36(58)31(18-54)71-48/h7,21-23,25-49,53-65H,8-20H2,1-6H3/t21-,22+,23?,25+,26-,27+,28+,29+,30?,31?,32?,33+,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50+,51+,52?/m1/s1 |

InChI 键 |

LOSNTJHBTWBJCC-UOJDEKDCSA-N |

手性 SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CC[C@@H](C)COC9C(C(C(C(O9)CO)O)O)O)OC |

规范 SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC |

同义词 |

methyl protogracillin NSC-698792 NSC698792 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。